吲哚-d7

描述

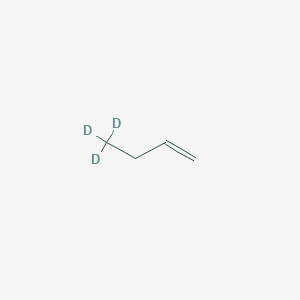

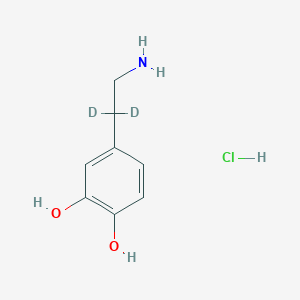

Indole-d7 is the deuterium labeled Indole . Indole is an endogenous metabolite . It is used in research and has potential to affect the pharmacokinetic and metabolic profiles of drugs .

Synthesis Analysis

Indole and its derivatives can be synthesized from glucose or tryptophan by fermentation . There are also biocatalytic approaches developed to convert indole into halogenated and oxygenated derivatives . Modern versions of classical syntheses such as the Fischer synthesis, Nenitzescu synthesis, Ullmann reaction, Leimgruber – Batcho synthesis, Reissert synthesis, Bartoli reaction, Madelung synthesis and Cadogan – Sundberg reaction are considered .

Molecular Structure Analysis

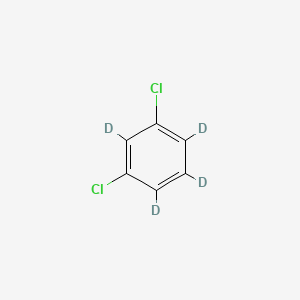

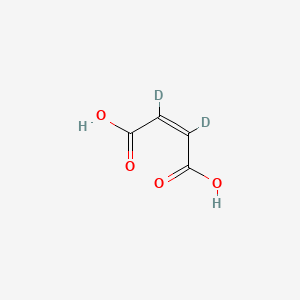

Indole-d7 has a molecular weight of 124.19 and its formula is C8D7N . The mass spectrometer was operated in atmospheric pressure chemical ionization (APCI) positive mode at unit resolution in multiple reaction monitoring (MRM) mode, using precursor ion > product ion combinations of 118.1 > 91.1 m/z for indole and 124.15 > 96.1 m/z for internal standard (IS) indole d7 .

Chemical Reactions Analysis

Indole derivatives are fundamental structural units in many bioactive compounds and molecular materials . The site-selective C7-functionalization of these moieties has been proven to be extremely challenging due to the inherent reactivity of the C2- and C3-positions . A novel and sustainable methodology provides highly exclusive access to the C7-position devoid of often toxic and expensive chemical oxidants .

Physical And Chemical Properties Analysis

Indole-d7 is a solid gray to brown substance . It is soluble in DMSO . The thermochemical properties of indole and 2-methylindole and its partially and fully hydrogenated derivatives have been determined .

科学研究应用

合成和功能化

吲哚,包括吲哚-d7,是各种生物活性化合物中的关键成分。通过钯催化的反应进行合成和功能化一直是重要的研究领域,为复杂分子的构建提供了一种多功能方法。这种方法特别值得注意的是,它能够高效且最少浪费地获得精细化学品、药物中间体和活性成分,从而在有机化学中发挥着至关重要的作用 (Cacchi & Fabrizi, 2005)。

抗癌特性

源自十字花科蔬菜的吲哚化合物表现出有希望的抗癌特性。专注于吲哚-3-甲醇 (I3C) 和 3,3' 二吲哚甲烷 (DIM) 等化合物的研究揭示了它们对各种人类癌症的疗效。这些化合物作用于多个细胞信号通路,导致细胞凋亡并降低对常规化疗药物的耐药性。这突出了它们在化疗和作为化学增敏剂中的潜在作用 (Ahmad, Sakr, & Rahman, 2010)。

物理和热学性质的改性

吲哚的物理和热学性质可以通过生物场处理来改变,这使其在制药应用中具有重要意义。研究表明,这种处理可以提高吲哚的结晶度和热稳定性,表明具有增强药物制剂的潜力 (MahendraKumar 等,2015)。

生物医学重要性

由于吲哚的生物学、化学和药理活性,它们在药物发现和分析中发挥着重要作用。它们是开发针对各种健康状况的药物的组成部分,突出了它们的广泛治疗潜力 (Kaushik 等,2013)。

药物化学和治疗前景

吲哚衍生物因其多样化的治疗前景而被广泛研究,例如抗癌、抗菌和抗病毒活性。吲哚结构在药物发现中的多功能性因其类似于各种蛋白质结构而得到强调,指导新治疗剂的合成 (Kumari & Singh, 2019)。

吲哚化合物的化疗

吲哚-3-甲醇 (I3C) 及其衍生物表现出显着的抗癌活性。它们与多种细胞机制和信号通路相互作用,在癌症治疗中提供了一种多靶点方法 (Safe, Papineni, & Chintharlapalli, 2008)。

血清和组织定量分析的 LC-MS/MS 方法

开发了一种使用液相色谱串联质谱 (LC-MS/MS) 的新方法来定量生物样品中的吲哚浓度。该技术对于研究吲哚作为各种疾病的生物标志物的作用至关重要 (Joshi 等,2022)。

位点选择性功能化

通过过渡金属催化开发吲哚的位点选择性 C7 功能化提供了一种合成工具,用于多样化吲哚结构,这对药物化合物的开发至关重要 (Shah 等,2019)。

作用机制

Target of Action

Indole-d7 is the deuterium labeled version of Indole . Indole is an endogenous metabolite and a prestigious heterocyclic skeleton widely found in both naturally-occurring and biologically-active compounds . Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities .

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo .

Pharmacokinetics

Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .

Result of Action

It is known that indole-containing drugs have a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities .

安全和危害

未来方向

Indole is currently being evaluated as a biomarker for ulcerative colitis, irritable bowel syndrome, Crohn’s disease and non-alcoholic fatty liver disease . With the potential of revealing new compounds and diverse pharmacological properties, indoles still embrace a great potential for the future of drug discovery .

属性

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterioindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-HOSXNMPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73509-20-3 | |

| Record name | Indole-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。